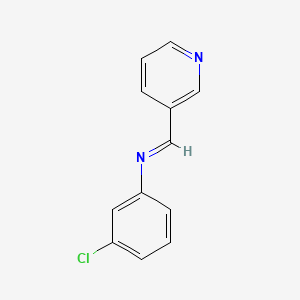
Bis-(indenyl)iron
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bis-(indenyl)iron, also known as bis(η5-indenyl)iron(II), is an organometallic compound that features two indenyl ligands bound to an iron center. This compound is part of a broader class of metallocenes, which are characterized by their sandwich-like structure where a metal atom is sandwiched between two aromatic ligands. This compound is notable for its unique electronic properties and its ability to undergo various chemical transformations, making it a subject of interest in both academic and industrial research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of bis-(indenyl)iron typically involves the deprotonation of indene to form the indenyl anion, which is then reacted with an iron halide. A common method is as follows :
Deprotonation of Indene: Indene is deprotonated using butyl lithium (BuLi) to form lithium indenide. [ \text{C}_9\text{H}_8 + \text{BuLi} \rightarrow \text{LiC}_9\text{H}_7 + \text{BuH} ]
Formation of this compound: The lithium indenide is then reacted with an iron halide, such as iron(II) chloride, to form this compound. [ 2 \text{LiC}_9\text{H}_7 + \text{FeCl}_2 \rightarrow (\eta^5\text{-C}_9\text{H}_7)_2\text{Fe} + 2 \text{LiCl} ]
Industrial Production Methods
While the laboratory synthesis of this compound is well-documented, its industrial production is less common due to the specialized nature of the compound. Industrial methods would likely involve scaling up the laboratory procedures with considerations for cost, yield, and safety.
Analyse Chemischer Reaktionen
Types of Reactions
Bis-(indenyl)iron undergoes a variety of chemical reactions, including:
Oxidation: The compound can be oxidized to form iron(III) complexes.
Reduction: It can be reduced to form iron(I) complexes.
Substitution: Ligands on the iron center can be substituted with other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen and halogens.
Reduction: Reducing agents such as sodium amalgam or lithium aluminum hydride can be used.
Substitution: Ligand substitution reactions often involve the use of phosphines or other donor ligands.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of iron(III) complexes, while substitution reactions can yield a variety of this compound derivatives with different ligands.
Wissenschaftliche Forschungsanwendungen
Bis-(indenyl)iron has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in various organic reactions, including polymerization and hydrogenation.
Biology: The compound’s unique electronic properties make it a useful probe in studying electron transfer processes.
Medicine: Research is ongoing into its potential use in drug delivery systems due to its ability to bind and release ligands under specific conditions.
Industry: This compound is used in the production of functional polyolefins through polymerization processes.
Wirkmechanismus
The mechanism by which bis-(indenyl)iron exerts its effects is largely dependent on its ability to undergo η5 to η3 rearrangements. This flexibility allows it to participate in a variety of chemical reactions by stabilizing different intermediates. For example, in catalytic processes, the compound can facilitate the formation and stabilization of reactive intermediates, thereby enhancing the reaction rate .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ferrocene: Another well-known metallocene with cyclopentadienyl ligands instead of indenyl ligands.
Bis-(cyclopentadienyl)iron: Similar to bis-(indenyl)iron but with cyclopentadienyl ligands.
Bis-(fluorenyl)iron: Features fluorenyl ligands and exhibits different electronic properties.
Uniqueness
This compound is unique due to the presence of indenyl ligands, which provide different electronic and steric properties compared to cyclopentadienyl or fluorenyl ligands. This uniqueness allows this compound to participate in reactions that are not accessible to other metallocenes, making it a valuable compound in both research and industrial applications .
Eigenschaften
Molekularformel |
C18H14Fe |
|---|---|
Molekulargewicht |
286.1 g/mol |
IUPAC-Name |
1H-inden-1-ide;iron(2+) |
InChI |
InChI=1S/2C9H7.Fe/c2*1-2-5-9-7-3-6-8(9)4-1;/h2*1-7H;/q2*-1;+2 |
InChI-Schlüssel |
UOVZYOYBIUAICT-UHFFFAOYSA-N |
Kanonische SMILES |
[CH-]1C=CC2=CC=CC=C21.[CH-]1C=CC2=CC=CC=C21.[Fe+2] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[[(4aR,6R,7R,7aR)-2-[(3S)-3-amino-4-(4-hydroxyphenyl)-2-oxobutoxy]-6-(6-aminopurin-9-yl)-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-7-yl]oxy]-4-oxobutanoic acid](/img/structure/B13828823.png)

![[(3aR,9R,10aS)-2,6-diamino-10,10-dihydroxy-9-sulfooxy-3a,4,8,9-tetrahydro-1H-pyrrolo[1,2-c]purin-4-yl]methyl carbamate](/img/structure/B13828838.png)
![N-[3-[(6-chloropyridin-3-yl)methyl]-1H-imidazol-3-ium-2-yl]nitramide](/img/structure/B13828841.png)
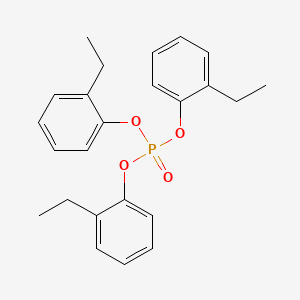
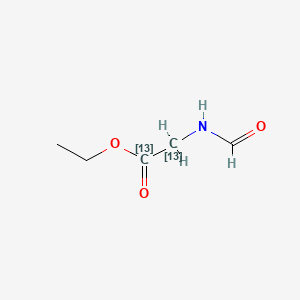



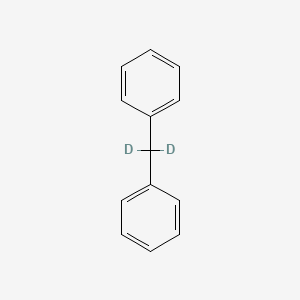
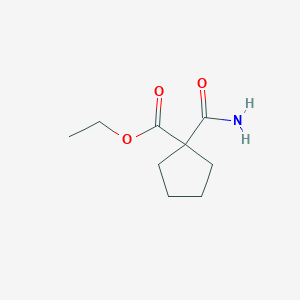
![4-Thiazolecarboxamide,N-[5-[[(3-amino-3-iminopropyl)amino]carbonyl]-1-methyl-1H-pyrrol-3-yl]-2-(formylamino)-](/img/structure/B13828892.png)
